molecular formula C10H11ClFN B11727751 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine

Cat. No.: B11727751
M. Wt: 199.65 g/mol
InChI Key: ZOSGRDFRTANNCC-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H11ClFN. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropanemethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential biological activity, making it a candidate for drug development.

  • Antidepressant and Anxiolytic Properties : Preliminary studies suggest that 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine may exhibit antidepressant and anxiolytic effects. This is attributed to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Cancer Therapeutics : The compound's structural features may allow it to interfere with cancer cell proliferation. Research indicates that similar compounds can inhibit key enzymes involved in tumor growth and metastasis, such as lysyl oxidase-like 2 (LOXL2), which is implicated in the extracellular matrix remodeling associated with cancer progression .

Biochemical Research

In addition to its pharmaceutical applications, 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine is valuable in biochemical research.

  • Enzyme Inhibition Studies : The compound can be utilized to study the inhibition of specific enzymes that play roles in various metabolic pathways. For instance, its ability to inhibit LOXL2 can be explored further to understand its effects on fibrosis and cancer metastasis .
  • Cell Proliferation Assays : Researchers can use this compound in cell viability assays (e.g., MTT assays) to evaluate its effects on different cancer cell lines. Such studies are crucial for determining the therapeutic index and potential side effects of the compound .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine can be compared with similar compounds such as:

    3-Chloro-4-fluorophenylboronic acid: Used in similar synthetic applications.

    4-Chloro-4-fluorobutyrophenone: Another compound with similar structural features and applications.

    1-Butanone, 4-chloro-1-(4-fluorophenyl): Shares similar chemical properties and uses.

These comparisons highlight the unique aspects of this compound, such as its specific reactivity and applications in various fields.

Biological Activity

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10ClF
  • Molecular Weight : 201.64 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The compound's structure allows it to modulate the activity of these targets, leading to therapeutic effects.

Biological Activities

  • Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting key mitotic kinases, such as Polo-like kinase 1 (Plk1). These inhibitors can induce apoptosis in cancer cells by disrupting normal cell cycle progression .
  • Tyrosinase Inhibition : The incorporation of the 4-chloro-3-fluorophenyl moiety has been shown to enhance the inhibitory activity against tyrosinase, an enzyme implicated in melanin production. This suggests potential applications in treating hyperpigmentation disorders and neurodegenerative diseases .
  • Antimicrobial Properties : Compounds structurally related to this compound have demonstrated antimicrobial effects, making them candidates for further exploration in treating infections.

Research Findings and Case Studies

Several studies highlight the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Anticancer Induces apoptosis in cancer cell lines (e.g., HeLa, L363).
Tyrosinase Inhibition Enhanced inhibitory potency against tyrosinase compared to reference compounds.
AntimicrobialExhibits notable antimicrobial properties against various pathogens.

Case Study: Anticancer Activity

In a study focusing on the structure-activity relationship (SAR) of triazoloquinazolinone derivatives, it was found that modifications similar to those in this compound significantly increased potency against Plk1. The compound's ability to disrupt cell cycle progression was linked to its structural features, highlighting its potential as an anticancer agent .

Case Study: Tyrosinase Inhibition

A recent investigation into tyrosinase inhibitors demonstrated that compounds containing the 4-chloro-3-fluorophenyl group exhibited superior binding affinity at the catalytic site of tyrosinase from Agaricus bisporus. This study suggests that structural modifications can enhance the efficacy of inhibitors targeting melanin production .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

[1-(4-chloro-3-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11ClFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

ZOSGRDFRTANNCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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